3'-o-Aminothymidine
CAS No.: 103251-38-3
Cat. No.: VC7814754
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103251-38-3 |
---|---|
Molecular Formula | C10H15N3O5 |
Molecular Weight | 257.24 g/mol |
IUPAC Name | 1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H15N3O5/c1-5-3-13(10(16)12-9(5)15)8-2-6(18-11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |
Standard InChI Key | WJNVTCDSMIGOMY-XLPZGREQSA-N |
Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)ON |
SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
3'-O-Aminothymidine (C₁₀H₁₅N₃O₅) features a β-D-ribofuranose sugar ring with a 5-methyluracil base and an amino group at the 3'-position . The stereochemistry of the sugar moiety is critical for its biological activity, with the amino group adopting an axial configuration in the most stable conformer . Key structural parameters include:
Property | Value |
---|---|
Molecular weight | 257.24 g/mol |
IUPAC name | 1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
CAS Registry Number | 103251-38-3 |
SMILES | CC1=CN([C@H]2CC@HC@@HO2)C(=O)NC1=O |
The compound exhibits a λₘₐₓ of 265.2 nm in UV spectroscopy, consistent with the thymine chromophore . Nuclear magnetic resonance (NMR) studies confirm the anti conformation of the base relative to the sugar ring, with distinct coupling constants (³J₆,₅-Me = 1.0 Hz) observed for H-6 protons .
Stability and Reactivity
The amino group at the 3'-position confers unique reactivity compared to natural nucleosides. Under acidic conditions (pH < 5), 3'-AT undergoes gradual deamination to form 3'-ketothymidine derivatives . The oxime-protected analogues demonstrate enhanced stability, with half-lives exceeding 48 hours in physiological buffers .
Synthetic Methodologies
Mitsunobu-Based Synthesis
The optimized synthesis of 3'-AT involves a three-step sequence from thymidine :
Critical parameters include strict temperature control during mesylation (-10°C to 0°C) and the use of anhydrous dioxane as the reaction solvent .
Oxime Derivative Preparation
To enhance stability and antiviral activity, 3'-AT is frequently converted to oxime derivatives through condensation with aldehydes :
The syn and anti isomers of acetaldoxime derivatives (R = CH₃) can be separated via silica gel chromatography using ethanol-chloroform gradients (7–20% v/v) .
Pharmacological Activity
Anti-HIV-1 Profile
3'-AT exhibits dose-dependent inhibition of HIV-1 replication in MT-4 lymphocytes, though with lower potency than zidovudine (AZT) :
Compound | CC₅₀ (μM) | EC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |
---|---|---|---|
3'-AT oximes | 150 | 42 | 3.57 |
AZT | >100 | 0.04 | >2500 |
The mechanism involves competitive inhibition of reverse transcriptase (Ki = 8.3 μM) and incorporation into viral DNA, causing chain termination.
Syncytia Inhibition
At sub-cytotoxic concentrations (25 μM), 3'-AT oximes reduce HIV-induced syncytia formation by 78–82%, suggesting secondary antiviral effects through membrane fusion inhibition .
Biochemical Applications
DNA Sequencing
3'-AT serves as a reversible terminator in next-generation sequencing platforms. The 3'-amino group blocks polymerase extension but can be cleaved via nitrous acid treatment (HNO₂, pH 4.5) :
This enables cyclic- reversible termination (CRT) with read lengths exceeding 300 bases.
Antisense Oligonucleotides
Phosphoramidite derivatives of 3'-AT allow site-specific incorporation into oligonucleotides. The amino group facilitates post-synthetic modifications, including:
-
Fluorescent labeling with NHS esters
-
Biotinylation for affinity capture
-
Conjugation with lipid moieties for blood-brain barrier penetration
Pharmacokinetic Profile
Metabolic Stability
In human liver microsomes, 3'-AT demonstrates moderate clearance (CL₋ᵢₙₜ = 23 mL/min/kg) primarily via glucuronidation (UGT1A9) . The triphosphate derivative (3'-AT-TP) accumulates intracellularly with a half-life of 18.7 hours in PBMCs.
Toxicity Considerations
Chronic administration (28 days) in rats at 150 mg/kg/day induced mild hematological changes (15% reduction in RBC count) without hepatotoxicity . The no-observed-adverse-effect level (NOAEL) was established at 50 mg/kg/day.
Recent Advances and Future Directions
ProTide Prodrug Strategy
Phosphoramidate triester prodrugs of 3'-AT-TP enhance oral bioavailability from <10% to 58% in canine models. The bis-(isopropyloxycarbonyloxymethyl) derivative showed superior lymphatic targeting (AUCₗyₘₚ/AUCₚₗₐₛₘₐ = 2.3).
Combination Therapies
Co-administration with dolutegravir demonstrates synergistic anti-HIV activity (combination index = 0.32 at EC₉₀). This synergy arises from dual targeting of reverse transcriptase and integrase enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume